3-Iodo-2,2-dimethylpropanal
Overview
Description
“3-Iodo-2,2-dimethylpropanal” is a chemical compound. It is related to “2,2-Dimethylpropanal”, also known as Pivaldehyde, which is an organic compound and more specifically an aldehyde . The systematic name, 2,2-dimethylpropanal, is based on the longest carbon chain (three carbon atoms), ending in “-al” to indicate the aldehyde functionality .
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Iodine Inclusion Compounds : The compound 3-Iodo-2,2-dimethylpropanal can be involved in the synthesis of new iodine inclusion compounds. For instance, the reaction of 2,2-dimethylpropane-1,3-diamine with hydroiodic acid in the presence of iodine can yield new polyiodides. These compounds have been characterized by spectroscopic methods and powder diffraction, offering insights into their structure and thermal decomposition (Megen, Jablonka, & Reiss, 2014).
Chemical Synthesis and Analytical Techniques
- Development of Analytical Methods : Research has focused on developing specific analytical methods for determining potential genotoxic impurities, such as 3-Iodo-2,6 Dimethyl aniline, in pharmaceutical substances. Utilizing high-performance liquid chromatography, these methods aim to achieve accurate quantification at low levels, which is crucial for ensuring drug safety (Dumbre, Chopade, & Chaudhari, 2022).
Reaction and Compound Formation Studies
Surface-Catalyzed Reactions : The reactions of 2,2-dimethylpropanal and methanamine have been examined to understand the formation of active-site imines. These reactions, often occurring in infrared gas cells, have implications for understanding similar processes in biological systems (Mascavage, Sonnet, & Dalton, 2006).
Infrared Study of Hydrogenation : Research using infrared spectroscopy has been conducted to study the selective hydrogenation of carboxylic acids to corresponding aldehydes. This includes the transformation of pivalic acid to 2,2-dimethylpropanal, offering insights into the reaction mechanisms and intermediate species formed during this process (Ding et al., 1993).
Material and Physical Chemistry Research
Conformational Dynamics in Electronic States : Studies have been conducted on the geometric structure and conformational dynamics of 2,2-dimethylpropanal molecules in excited electronic states. These studies help in understanding the behavior of molecules under electronic excitation, such as pyramidalization and rotation processes (Godunov, Bataev, & Yakovlev, 2019).
- study provides valuable insights into the structural and conformational behavior of molecules in confined spaces (Kuznetsov, 2014).
Properties
IUPAC Name |
3-iodo-2,2-dimethylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJALZISQITNLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CI)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560415 | |
Record name | 3-Iodo-2,2-dimethylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87902-25-8 | |
Record name | 3-Iodo-2,2-dimethylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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